

OPC-14523 Hydrochloride: A Comparative Analysis of Single vs. Repeated Dosing Regimens

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Compound of Interest

Compound Name: OPC-14523 hydrochloride

Cat. No.: B3047852

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the pharmacological effects of single versus repeated dosing of **OPC-14523 hydrochloride**, a novel compound with high affinity for sigma (σ) and serotonin 1A (5-HT_{1A}) receptors. This document synthesizes available preclinical data to elucidate the distinct outcomes of acute and chronic administration, offering valuable insights for ongoing and future research.

Executive Summary

OPC-14523 is an orally active agent with demonstrated antidepressant-like properties in animal models.^[1] A key differentiator from traditional antidepressants is its rapid onset of action, observable after a single dose. Repeated administration, however, leads to distinct neurophysiological changes, suggesting an evolving mechanism of action with chronic exposure. This guide will delve into the experimental data supporting these observations, detail the methodologies employed in key studies, and visualize the underlying signaling pathways.

Data Presentation: Quantitative Comparison

A thorough review of publicly available literature did not yield specific quantitative pharmacokinetic data (C_{max}, T_{max}, AUC, half-life) for a direct comparison of single versus

repeated dosing of **OPC-14523 hydrochloride**. The following tables are structured to accommodate such data should it become available.

Table 1: Pharmacokinetic Parameters of Single Dose **OPC-14523 Hydrochloride**

Parameter	Value	Species/Model	Route of Administration	Reference
Cmax	Data not available			
Tmax	Data not available			
AUC	Data not available			
Half-life ($t_{1/2}$)	Data not available			

Table 2: Pharmacokinetic Parameters of Repeated Dosing of **OPC-14523 Hydrochloride**

Parameter	Value	Dosing Regimen	Species/Model	Route of Administration	Reference
Cmax (steady state)	Data not available				
Trough (steady state)	Data not available				
AUC (dosing interval)	Data not available				
Accumulation Ratio	Data not available				

Comparative Efficacy and Mechanism of Action

Single Dose Administration

A single oral administration of OPC-14523 has been shown to produce a significant antidepressant-like effect in rodent models, such as the forced swimming test.[2] This acute effect is a notable advantage over many conventional antidepressants, which often require weeks of repeated dosing to achieve therapeutic efficacy. The rapid onset of action is attributed to the compound's combined agonism at both sigma-1 and 5-HT1A receptors.[2]

Repeated Dose Administration

Studies involving repeated administration of OPC-14523 have revealed significant neuroadaptive changes. A 2-day treatment regimen in rats (1 mg/kg/day) resulted in a significant increase in the firing activity of putative serotonergic neurons in the dorsal raphe nucleus (DRN).[1] This effect was demonstrated to be dependent on the compound's interaction with sigma-1 receptors, as it was blocked by the co-administration of a selective sigma-1 antagonist.[1] Furthermore, this repeated dosing altered the responsiveness of 5-HT1A autoreceptors.[1] These findings suggest that while a single dose elicits an immediate response, repeated dosing engages additional and potentially more sustained neurophysiological mechanisms.

Experimental Protocols

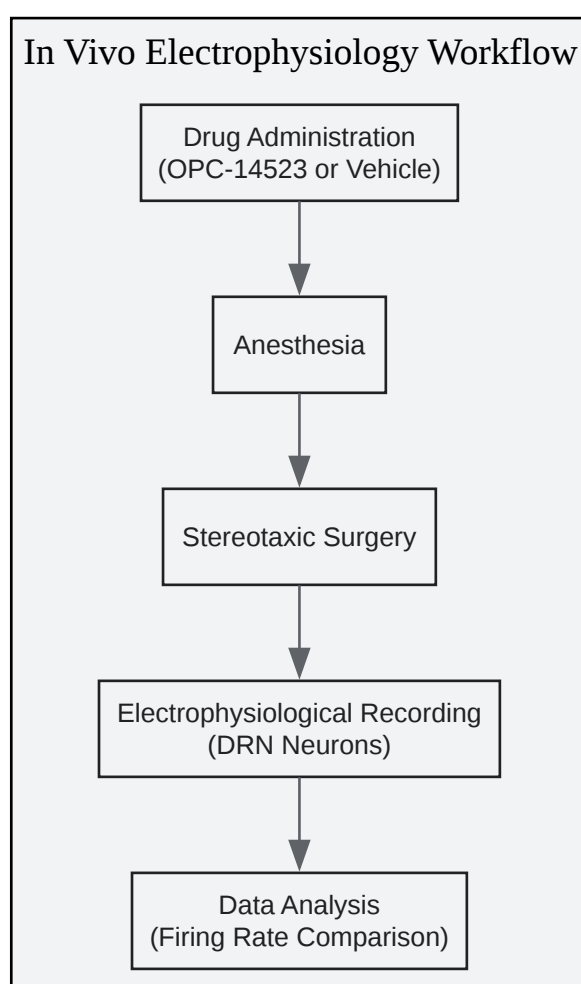
In Vivo Electrophysiology (Repeated Dosing)

Objective: To determine the effect of repeated OPC-14523 administration on the firing activity of dorsal raphe nucleus (DRN) serotonergic neurons.

Methodology:

- **Animal Model:** Male Sprague-Dawley rats.
- **Drug Administration:** **OPC-14523 hydrochloride** (1 mg/kg/day) or vehicle was administered via oral gavage for two consecutive days. In a separate cohort, a selective sigma-1 receptor antagonist (NE-100) was co-administered with OPC-14523.
- **Anesthesia:** Animals were anesthetized with a suitable anesthetic agent (e.g., chloral hydrate).

- **Surgical Procedure:** The rat was placed in a stereotaxic frame. A burr hole was drilled in the skull overlying the DRN.
- **Electrophysiological Recording:** A glass microelectrode was lowered into the DRN to record the extracellular single-unit activity of putative serotonergic neurons. Identification of serotonergic neurons was based on their characteristic slow and regular firing pattern.
- **Data Analysis:** The firing rate of the neurons was recorded and analyzed to compare the effects of OPC-14523, vehicle, and co-administration of the antagonist.



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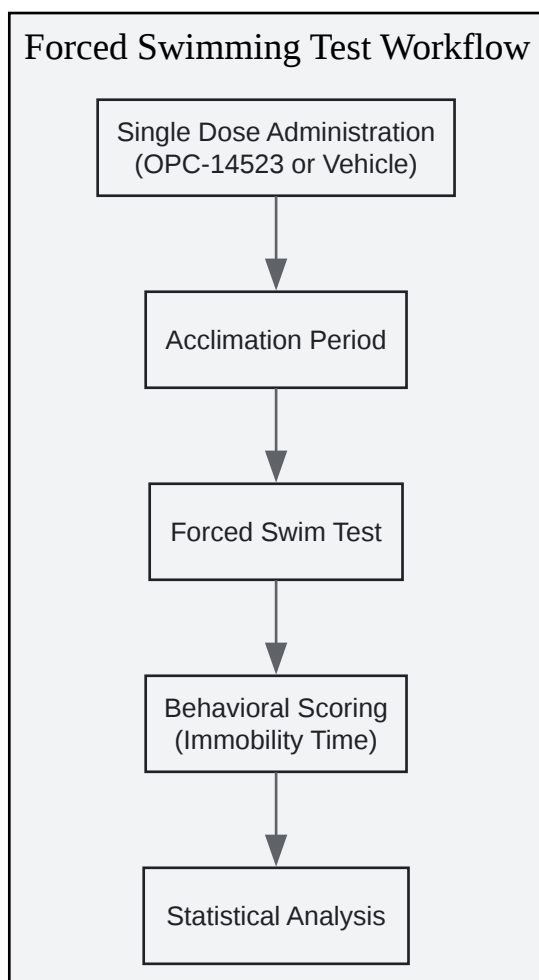
Workflow for in vivo electrophysiological recording.

Forced Swimming Test (Single Dose)

Objective: To assess the antidepressant-like effects of a single dose of OPC-14523.

Methodology:

- Animal Model: Male mice or rats.
- Drug Administration: A single oral dose of **OPC-14523 hydrochloride** or vehicle was administered at a specified time before the test.
- Apparatus: A cylindrical tank filled with water (23-25°C) to a depth that prevents the animal from touching the bottom or escaping.
- Procedure: Each animal was placed in the water-filled cylinder for a predetermined period (e.g., 6 minutes). The session was recorded by a video camera.
- Behavioral Scoring: The duration of immobility (the time the animal spends floating with only minimal movements to keep its head above water) during the latter part of the test (e.g., the last 4 minutes) was measured.
- Data Analysis: The immobility time of the OPC-14523-treated group was compared to that of the vehicle-treated group.



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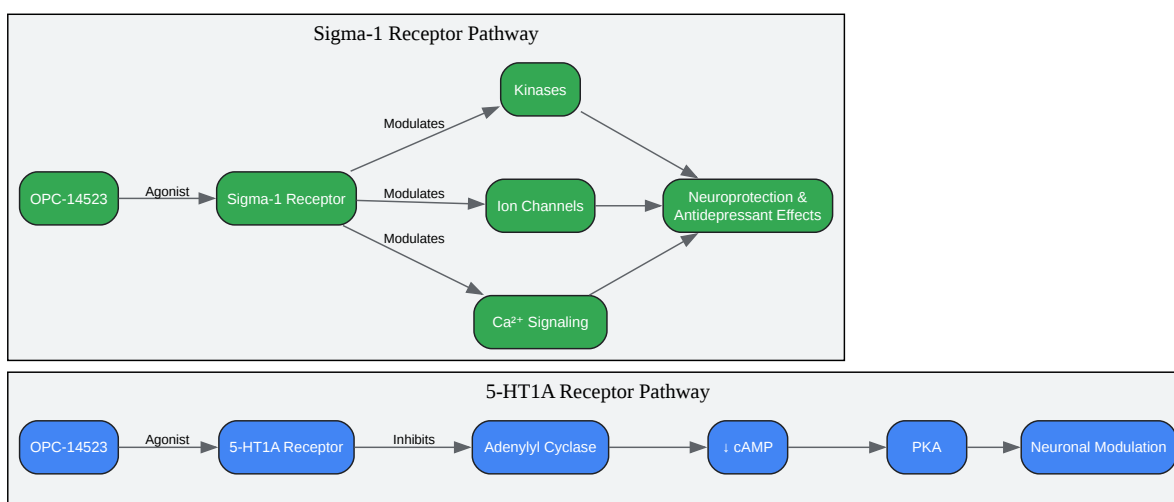
Workflow for the forced swimming test.

Signaling Pathways

OPC-14523 exerts its effects through the modulation of sigma-1 and 5-HT1A receptors.

5-HT1A Receptor Signaling: The 5-HT1A receptor is a G-protein coupled receptor (GPCR). As an agonist, OPC-14523 binds to this receptor, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. This action modulates the activity of downstream effectors such as protein kinase A (PKA), ultimately influencing neuronal excitability.

Sigma-1 Receptor Signaling: The sigma-1 receptor is a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface. Its activation by ligands like OPC-14523 can modulate a variety of downstream signaling pathways, including calcium signaling and the activity of various ion channels and kinases. This modulation is thought to contribute to the neuroprotective and antidepressant effects of sigma-1 receptor agonists.



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- 2. Cmax/AUC is a clearer measure than Cmax for absorption rates in investigations of bioequivalence - PubMed [pubmed.ncbi.nlm.nih.gov]
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